
2-adamantyl(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl(2,4,5-trimethoxybenzyl)amine, also known as AOTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. AOTA is a derivative of 2,4,5-trimethoxybenzylamine and adamantane, and it possesses a unique chemical structure that makes it an attractive candidate for various biomedical applications.
Mecanismo De Acción
2-adamantyl(2,4,5-trimethoxybenzyl)amine exerts its pharmacological effects by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 2-adamantyl(2,4,5-trimethoxybenzyl)amine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood, cognition, and motor function.
Biochemical and Physiological Effects:
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been shown to exert several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects are believed to contribute to the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-adamantyl(2,4,5-trimethoxybenzyl)amine is its potent activity as a monoamine oxidase inhibitor, which makes it a promising candidate for drug development. However, 2-adamantyl(2,4,5-trimethoxybenzyl)amine also exhibits several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Despite the promising results obtained from preclinical studies, further research is needed to fully elucidate the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine. Some of the future directions that could be explored include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of the pharmacokinetics and pharmacodynamics of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in animal models, and the investigation of its potential applications in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-adamantyl(2,4,5-trimethoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 2,4,5-trimethoxybenzylamine with adamantane-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through purification and recrystallization techniques.
Aplicaciones Científicas De Investigación
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in drug development, particularly in the field of neuropharmacology. Several studies have shown that 2-adamantyl(2,4,5-trimethoxybenzyl)amine exhibits significant activity as a monoamine oxidase inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQNVHLEVQNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5555551 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
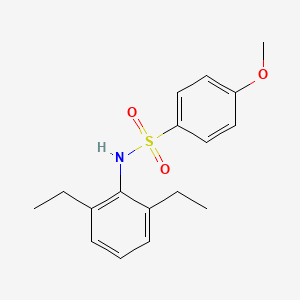

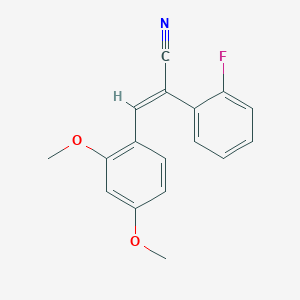
![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
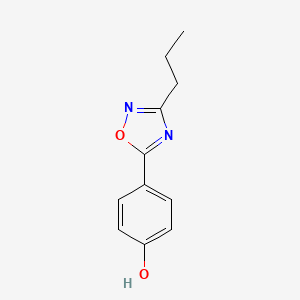
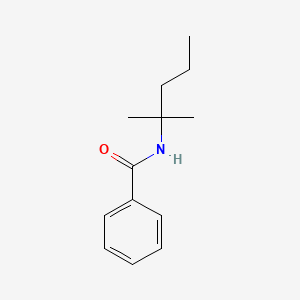
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

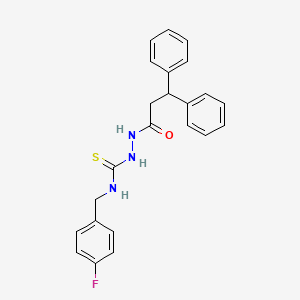

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)